Diisopropylamine hydrochloride
Description
Foundational Significance in Synthetic Organic Chemistry
The foundational significance of diisopropylamine (B44863) hydrochloride in synthetic organic chemistry is primarily linked to its role as a precursor and a versatile reagent. Its most notable contribution is as a readily available starting material for the in-situ generation of lithium diisopropylamide (LDA), a sterically hindered, strong, non-nucleophilic base. smolecule.comwikipedia.org The formation of LDA, by reacting diisopropylamine (often generated from its hydrochloride salt) with an organolithium reagent, was a pivotal development, enabling chemists to perform selective deprotonations of carbon acids, such as ketones and esters, to form specific enolates—a cornerstone of modern C-C bond formation strategies. smolecule.comchemchart.com
Beyond its role as an LDA precursor, diisopropylamine and its hydrochloride salt are integral to numerous other transformations. It serves as a key intermediate in the production of agrochemicals, including the herbicides diallate (B166000) and triallate. smolecule.comwikipedia.org Furthermore, it is a precursor for the synthesis of N,N-diisopropylethylamine (commonly known as Hünig's base), another important non-nucleophilic base used extensively in organic reactions. smolecule.comchemicalbook.com The amine itself, often liberated from the hydrochloride salt, acts as a nucleophile in reactions like acylations to form N-substituted amides and in the preparation of enamines from carbonyl compounds. smolecule.com These enamines are versatile intermediates for reactions such as Diels-Alder cycloadditions. smolecule.com
Table 1: Foundational Roles of Diisopropylamine Hydrochloride in Synthetic Chemistry
| Role | Description | Key Application / Product |
| Base Precursor | Serves as the starting material for generating strong, non-nucleophilic bases. | Generation of Lithium Diisopropylamide (LDA) and N,N-Diisopropylethylamine (Hünig's Base). smolecule.comwikipedia.org |
| Agrochemical Intermediate | Acts as a crucial building block in the synthesis of herbicides. | Production of Diallate and Triallate. wikipedia.orgnih.gov |
| Pharmaceutical Intermediate | Used in the synthesis of various active pharmaceutical ingredients (APIs). | Enhances solubility and serves as a building block in drug development. justdial.comsamiraschem.com |
| Nucleophilic Reagent | The free amine participates in nucleophilic substitution and addition reactions. | Acylation reactions to form amides; preparation of enamines from carbonyl compounds. smolecule.com |
| Catalyst | Facilitates various chemical reactions in industrial processes. | Used in the manufacturing of plastics, resins, and coatings. justdial.com |
Evolution of Research Perspectives and Methodologies
Research perspectives on this compound and its parent amine have evolved significantly since their initial applications in the mid-20th century. justdial.com The initial focus was largely on its utility as a building block for agrochemicals and as a basic reagent in organic synthesis. justdial.com The discovery and popularization of LDA in the latter half of the century marked a major shift, positioning diisopropylamine as a key tool for selective synthesis and leading to extensive research into its applications in forming complex organic molecules.
In recent decades, the scope of research has broadened further, moving into materials science and advanced catalysis. For example, diisopropylammonium bromide, a salt analogous to the hydrochloride, has been identified as a room-temperature organic ferroelectric material, presenting an alternative to traditional inorganic materials like barium titanate. wikipedia.orgchemicalbook.com This has opened new avenues for its use in electronic components. Another area of modern research is in nanomaterial synthesis, where diisopropylamine has been studied as a replacement for drying solvents in the production of aerogels like Al(OH)₃ and SiO₂. researchgate.net
Methodologies for studying reactions involving this compound have also advanced. While traditional laboratory synthesis and analysis remain central, they are now frequently augmented by sophisticated analytical and computational techniques. For instance, X-ray diffraction (XRD) has been used to identify the formation of this compound as a byproduct in catalytic systems, providing mechanistic insight. acs.org Furthermore, density functional theory (DFT) calculations are now employed to investigate reaction mechanisms, such as the role of catalysts in the synthesis of N,N-diisopropylethylamine from diisopropylamine, offering a level of detail unattainable by purely experimental means. acs.org Research into its catalytic role has also expanded, with studies on its use as a template in the synthesis of silicoaluminophosphate (SAPO) molecular sieves for the methanol-to-olefin (MTO) process, a critical industrial reaction. dicp.ac.cn
Table 2: Evolution of Research Focus and Methodologies
| Era | Key Research Focus | Evolved Methodologies & Discoveries |
| Mid-20th Century | Use as a basic intermediate for agrochemicals and pharmaceuticals. justdial.com | Development of industrial synthesis routes for herbicides and other bulk chemicals. wikipedia.orgchemicalbook.com |
| Late 20th Century | Application as a precursor to the highly selective strong base, LDA. | Widespread use in complex molecule synthesis; development of selective deprotonation protocols. smolecule.comchemchart.com |
| 21st Century | Exploration in materials science and advanced catalysis. | Discovery of ferroelectric properties in its salts; use as a templating agent for zeolites (SAPO-34). wikipedia.orgdicp.ac.cn |
| Modern Research | Mechanistic investigation of catalytic cycles and nanomaterial synthesis. | Application of DFT calculations for mechanistic analysis; use as a solvent in aerogel production. researchgate.netacs.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-propan-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAZVWXGWMBUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945341 | |
| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |
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Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-79-4, 22675-80-5 | |
| Record name | 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylamine hydrochloride | |
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| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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| Record name | Diisopropylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Pathways and Precursor Derivatization of Diisopropylamine Hydrochloride
Synthesis of Diisopropylamine (B44863): Precursor to the Hydrochloride Salt
Diisopropylamine is a crucial secondary amine that serves as the immediate precursor to its hydrochloride salt. Its synthesis is primarily achieved through the reductive amination of acetone (B3395972).
Reductive amination is a widely utilized method in chemical synthesis for forming amines from carbonyl compounds. wikipedia.org In the case of diisopropylamine, the process involves the reaction of acetone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the final amine product. wikipedia.orgwikipedia.orgresearchgate.net This two-step, one-pot process is favored for its efficiency and selectivity. wikipedia.org
NH₃ + 2 (CH₃)₂CO + 2 H₂ → C₆H₁₅N + 2 H₂O wikipedia.orgsmolecule.com
The ratio of reactants, particularly acetone to ammonia, can be adjusted to influence the product distribution, with a 2:1 molar ratio of acetone to ammonia favoring the formation of diisopropylamine. google.com While direct alkylation of amines can be difficult to control, reductive amination provides a more selective route. masterorganicchemistry.com
The industrial synthesis of diisopropylamine via reductive amination relies on various catalytic systems to facilitate the hydrogenation step under specific temperature and pressure conditions. wikipedia.orggoogle.com A range of metal-based catalysts have been developed to optimize yield and selectivity.
Commonly employed catalysts include:
Copper Chromite : This is a frequently mentioned catalyst for the reductive amination of acetone with ammonia. wikipedia.orgsmolecule.comsfdchem.com The process is typically conducted at elevated temperatures and superatmospheric pressures. google.com
Nickel-based Catalysts : Nickel, often supported on alumina (B75360) (Ni/Al₂O₃) or as skeletal nickel (Raney nickel), is an effective and abundant catalyst for this transformation. wikipedia.orgresearchgate.netgoogle.com Modifications, such as the introduction of tin, can alter the catalyst's selectivity, increasing the formation of diisopropylamine while suppressing the production of isopropanol (B130326), a common side product. researchgate.net
Palladium (Pd) Catalysts : Palladium-based systems, such as Pd(OH)₂/g-C₃N₄, have been investigated for the reductive amination of diisopropylamine with aldehydes. mdpi.com These catalysts demonstrate the versatility of noble metals in amination reactions. researchgate.net
Zeolite-based Catalysts : Solid acid catalysts, particularly those using Hβ zeolite as an active component, are used for synthesizing diisopropylamine from isopropylamine. google.com Catalysts like K/ZSM-5 are also employed when starting from acetone or isopropanol. google.com
The table below summarizes various catalytic systems used in the synthesis of diisopropylamine.
| Catalyst System | Reactants | Temperature (°C) | Pressure | Key Findings | Reference(s) |
| Copper Chromite | Acetone, Ammonia, Hydrogen | 140-200 | 900-1100 lbs/sq. in. | A one-step process for optimal yields of diisopropylamine. | google.com |
| Modified Copper Oxide | Acetone, Ammonia, Hydrogen | Not Specified | Not Specified | A common preparation method for diisopropylamine. | wikipedia.orgsfdchem.com |
| Skeletal Nickel (modified with tin) | Acetone, Ammonia, Hydrogen | 190 | Not Specified | Tin modification suppresses isopropanol formation and increases selectivity for diisopropylamine. | researchgate.net |
| K/ZSM-5 or Ni-based | Acetone or Isopropanol, Ammonia | 220-350 | 0.2-1.0 MPa | Provides high conversion and selectivity for diisopropylamine. | google.com |
| Hβ Zeolite | Isopropylamine | 150-350 | 1.0-8.0 MPa | Prolongs catalyst life while maintaining high conversion and selectivity. | google.com |
Reductive Amination Strategies for Diisopropylamine
Direct Synthesis Routes for Diisopropylamine Hydrochloride from Diisopropylamine and Hydrochloric Acid
The formation of this compound from its free base form, diisopropylamine, is a straightforward acid-base neutralization reaction. smolecule.com When diisopropylamine is treated with hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a Brønsted-Lowry base). It accepts a proton (H⁺) from hydrochloric acid, forming the diisopropylammonium cation and the chloride anion. smolecule.com
The resulting ionic salt, this compound, exhibits different physical properties compared to its precursor, such as higher polarity and water solubility. This simple and direct reaction is the primary method for preparing the hydrochloride salt. smolecule.com
This compound as a Byproduct in Synthetic Schemes
In certain chemical processes, this compound is not the desired product but rather an unavoidable byproduct. Its formation can present challenges, particularly in purification and separation steps.
A notable example of this compound formation as a byproduct occurs in the synthesis of specific organosilanes, such as diisopropylamino-disilanes. google.comgoogle.com In these reactions, diisopropylamine is used as a source of the diisopropylamino group, which reacts with a chlorinated silane (B1218182) precursor like hexachlorodisilane (B81481) (SiCl₃SiCl₃). google.com
During the reaction, the diisopropylamine reacts with the silicon-chlorine bonds to form the desired aminosilane. Simultaneously, the hydrogen atom from the amine and the chlorine atom from the silane are eliminated and combine to form hydrogen chloride. This immediately reacts with unreacted diisopropylamine present in the mixture to produce this compound as a salt byproduct. google.comgoogle.com
The presence of this solid byproduct can complicate the process. For instance, separating the this compound byproduct from the final organosilane product can be difficult, sometimes requiring filtration. google.com To circumvent this issue, alternative reagents such as metal diisopropylamides can be used. These reagents produce metal chloride salts as byproducts, which are often easier to filter and separate from the desired liquid product than the alkylammonium chloride salt. google.comgoogle.com
Chemical Reactivity and Mechanistic Investigations of Diisopropylamine Hydrochloride and Its Derivatives
Nucleophilic Reactivity of Diisopropylamine (B44863) in the Presence of its Hydrochloride Salt
Diisopropylamine is a secondary amine that functions as a common nucleophile in organic synthesis. wikipedia.org Its reactivity is influenced by the bulky isopropyl groups, which make it a more selective nucleophile compared to less hindered amines. wikipedia.org The presence of its hydrochloride salt introduces an equilibrium between the free, nucleophilic amine and its protonated, non-nucleophilic ammonium (B1175870) form. This equilibrium can be a crucial factor in the reaction pathway and rate.
Diisopropylamine reacts with acylating agents, such as acyl chlorides and anhydrides, to form N,N-disubstituted amides. smolecule.comlibretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the free diisopropylamine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the final amide product.
When diisopropylamine hydrochloride is the starting material, or when the reaction generates hydrochloric acid (HCl), a base is typically added. libretexts.org Common bases include tertiary amines like triethylamine (B128534) or pyridine. libretexts.org The role of the base is to neutralize the HCl, which would otherwise protonate the diisopropylamine. This protonation renders the amine non-nucleophilic, halting the reaction. By scavenging the acid, the base ensures a sufficient concentration of the free amine is available to react, driving the formation of the N,N-diisopropylamide. The steric hindrance from the diisopropyl groups can influence the reaction rate and the stability of the resulting amide.
Table 1: Acylation of Diisopropylamine
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Diisopropylamine | 2-Methylpropanoyl chloride | Anhydrous solvent, Base (e.g., triethylamine) | N,N-Diisopropylisobutyramide |
| Diisopropylamine | Acyl Chloride / Anhydride (B1165640) | Base (e.g., NaOH, pyridine) | N,N-Disubstituted Amide |
Enamine Generation from Carbonyl Compounds
Enamines are formed from the reaction of a secondary amine with an aldehyde or a ketone. youtube.commasterorganicchemistry.com The process involves the condensation of the two reactants, typically under acid catalysis, to form a molecule containing both an amine and an alkene functional group. youtube.commasterorganicchemistry.comnumberanalytics.com
The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a hemiaminal intermediate. numberanalytics.com In the presence of an acid catalyst, such as this compound, the hydroxyl group of the hemiaminal is protonated. masterorganicchemistry.comnumberanalytics.com This turns the hydroxyl into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion. numberanalytics.com Since the nitrogen in the iminium ion, derived from a secondary amine, lacks a proton, a base removes a proton from an adjacent carbon (the α-carbon of the original carbonyl compound). youtube.commasterorganicchemistry.com This final deprotonation step forms the C=C double bond of the enamine and neutralizes the nitrogen atom. youtube.com The use of this compound can facilitate this reaction by acting as the necessary acid catalyst for the dehydration step. masterorganicchemistry.comnumberanalytics.com
Formation and Mechanistic Role of Lithium Diisopropylamide (LDA) from Diisopropylamine
Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base widely used in organic synthesis. smolecule.comwikipedia.org It is typically prepared by reacting diisopropylamine with an organolithium reagent, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (0 to -78 °C). wikipedia.org The pKa of diisopropylamine is approximately 36, making its conjugate base, LDA, suitable for deprotonating a wide range of weakly acidic carbon acids. wikipedia.org
In solution, LDA does not exist as a simple monomeric salt. Instead, it forms aggregates, and the degree of aggregation is highly dependent on the solvent. wikipedia.org Spectroscopic studies, including 6Li and 15N NMR, have been instrumental in elucidating these structures. wpmucdn.com In THF, LDA exists predominantly as a disolvated dimer. wikipedia.orgwpmucdn.com In non-polar hydrocarbon solvents, higher-order aggregates like trimers and tetramers can be observed. wpmucdn.com
The reactivity of LDA is intrinsically linked to these aggregation states. nih.gov For many LDA-mediated reactions, particularly those conducted at low temperatures like -78 °C, the deaggregation of these less reactive aggregates into more reactive species (often presumed to be monomers) is the rate-limiting step. nih.govnih.gov Density functional theory (DFT) computations have been used to model the complex deaggregation pathways, showing multiple distinct minima and transition states for the conversion of a solvated dimer to a solvated monomer. nih.gov The energy barriers calculated for these deaggregation steps are consistent with experimental kinetic data. nih.gov Different substrates can even react via different rate-limiting deaggregation pathways. nih.gov
Table 2: Aggregation States of LDA in Different Solvents
| Solvent | Predominant Aggregation State | Method of Determination | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | Disolvated Dimer | NMR Spectroscopy | wikipedia.orgwpmucdn.com |
| Hexane / Cyclohexane (B81311) | Dimer / Trimer / Tetramer | Cryoscopy, NMR Spectroscopy | wpmucdn.com |
Catalytic Effects of Lithium Salts and Autocatalysis in LDA-Mediated Reactions
The rates of LDA-mediated reactions can be profoundly affected by the presence of other lithium salts, such as lithium chloride (LiCl), and by the products of the reaction itself in a process known as autocatalysis. nih.gov
Autocatalysis: Autocatalysis occurs when a product of the reaction catalyzes the reaction itself. In LDA-mediated reactions, the lithium-containing product (e.g., a lithium enolate or an aryllithium) can form mixed aggregates with unreacted LDA. nih.gov These mixed aggregates can be more reactive or deaggregate more readily than the initial LDA dimers. nih.govnih.gov For example, in some ortholithiations, the resulting aryllithium (ArLi) product can catalyze the deaggregation of the LDA dimer via the formation of LDA-ArLi mixed tetramers. nih.gov This creates an alternative, faster reaction pathway that becomes more significant as the product concentration increases, leading to complex kinetic profiles. nih.govnih.gov
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, and LDA is a premier reagent for this transformation. nih.gov The regioselectivity is controlled by a directing metalation group (DMG) on the aromatic substrate, such as a carbamate (B1207046) (-OCONR2), methoxy (B1213986) (-OMe), or amide group. nih.govacs.org
The mechanism involves the coordination of the lithium ion of the LDA aggregate to the heteroatom(s) of the DMG. nih.gov This coordination pre-assembles the base and substrate, positioning the diisopropylamide to abstract a proton specifically from the adjacent ortho position. This directed deprotonation leads to the formation of a specific ortho-lithiated intermediate, which can then be trapped with an electrophile to yield a 1,2-disubstituted aromatic product. nih.gov The choice of DMG can strongly influence the rate of lithiation. acs.org In cases with multiple possible ortho sites, the regioselectivity can be dictated by a combination of kinetic control and thermodynamic equilibration, which can sometimes be influenced by the reaction conditions and the presence of diisopropylamine. acs.org While less common, stereoselective deprotonations can be achieved using chiral directing groups or by employing chiral ligands in conjunction with LDA.
Table 3: Common Directing Groups for LDA-Mediated Ortholithiation
| Directing Group (DMG) | Position Directed | Typical Substrate Class |
|---|---|---|
| -OCONR₂ (Carbamate) | ortho to Oxygen | Aryl Carbamates |
| -CONR₂ (Amide) | ortho to Carbonyl | Benzamides |
| -OMe (Methoxy) | ortho to Oxygen | Anisoles |
| -F (Fluoro) | ortho to Fluorine | Fluoroaromatics |
| -SO₂NR₂ (Sulfonamide) | ortho to Sulfur | Aryl Sulfonamides |
Alkylation Pathways Leading to N,N-Diisopropylethylamine (Hünig's Base)
N,N-Diisopropylethylamine, commonly known as Hünig's base or DIPEA, is a sterically hindered, non-nucleophilic tertiary amine widely used in organic synthesis. Its synthesis primarily involves the alkylation of diisopropylamine. The use of this compound in these pathways is intrinsically linked to the reaction conditions and the chosen alkylating agent, as the free base, diisopropylamine, is the reactive species.
One of the traditional and commercially practiced methods for synthesizing Hünig's base is the alkylation of diisopropylamine with diethyl sulfate (B86663). wikipedia.org This reaction is a direct nucleophilic substitution where the nitrogen atom of diisopropylamine attacks the electrophilic ethyl group of diethyl sulfate. The initial product is the diethyl sulfate salt of N,N-diisopropylethylamine, which is then neutralized to afford the free base.
Another common alkylation strategy employs ethyl halides, such as ethyl iodide or ethyl chloride. sciencemadness.org The reaction with ethyl iodide can proceed under relatively mild conditions. For instance, refluxing diisopropylamine with ethyl iodide in a solvent like methyl ethyl ketone (MEK) leads to the formation of N,N-diisopropylethylamine hydroiodide as a precipitate. sciencemadness.org The free base is subsequently liberated by treatment with a strong base like sodium hydroxide (B78521). sciencemadness.org A similar approach using ethyl chloride can be performed under high pressure and temperature, often with a catalyst like potassium or sodium iodide, to achieve good yields.
Reductive amination offers an alternative pathway. This method involves the reaction of diisopropylamine with acetaldehyde (B116499) in the presence of a reducing agent. patsnap.com A common procedure involves the acid-catalyzed depolymerization of paraldehyde (B1678423) (a trimer of acetaldehyde) to generate acetaldehyde, which then reacts with diisopropylamine. patsnap.com The resulting iminium ion is then reduced in situ to form N,N-diisopropylethylamine. Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. patsnap.comchemicalbook.com
The choice of the specific synthetic route can be influenced by factors such as reagent toxicity, reaction conditions, and desired yield. For example, while the diethyl sulfate method is common, diethyl sulfate is highly toxic. patsnap.com High-pressure reactions with ethyl chloride require specialized equipment. The reductive amination pathway offers a milder alternative, avoiding highly toxic reagents. patsnap.com
The following table summarizes various alkylation pathways for the synthesis of N,N-diisopropylethylamine:
| Alkylating Agent/Method | Reagents and Conditions | Yield | Reference(s) |
| Diethyl Sulfate | Diisopropylamine, Diethyl Sulfate | High | wikipedia.orgwikipedia.org |
| Ethyl Iodide | Diisopropylamine, Ethyl Iodide, MEK, Reflux | 88% | sciencemadness.org |
| Ethyl Chloride | Diisopropylamine, Ethyl Chloride, KI or NaI, 130°C, 0.8 MPa | 78.5% | |
| Reductive Amination (Catalytic Hydrogenation) | Diisopropylamine, Acetaldehyde, H₂, 5% Pd/C, 100°C, 25 bar | 67% | chemicalbook.com |
| Reductive Amination (Sodium Borohydride) | Diisopropylamine, Paraldehyde, HCl, Sodium Borohydride, Methanol, 25°C | Not specified | patsnap.com |
Acid-Base Interactions and Salt Equilibria in Organic Media
The behavior of this compound in organic media is governed by complex acid-base and salt equilibria. As a salt of a secondary amine, its solubility and the extent of its dissociation into diisopropylammonium and chloride ions are highly dependent on the nature of the organic solvent. pitt.eduwiley.com
In non-aqueous solvents, amine hydrochlorides can exist as ion pairs or higher aggregates. pitt.edu The equilibrium between the molecular form (the free amine and hydrogen chloride) and the ionic form (the diisopropylammonium and chloride ions) is influenced by the solvent's polarity and its ability to solvate the respective species. olisystems.comgovtgirlsekbalpur.com
Solvent Effects on Equilibria:
Polar Protic Solvents: In solvents like alcohols, which can participate in hydrogen bonding, the dissociation of the amine hydrochloride is generally favored. However, the basic strength of the amine can be reduced in alcoholic solvents compared to water due to the lower dielectric constant of the alcohol. researchgate.net
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (CH₃CN) have high dielectric constants which can stabilize ions, but they are poor at solvating anions like chloride. govtgirlsekbalpur.com This can lead to a shift in the equilibrium towards the undissociated salt or ion pairs.
Nonpolar Solvents: In nonpolar solvents like cyclohexane or carbon tetrachloride, the solubility of amine hydrochlorides is generally low, and they exist predominantly as associated ion pairs. pitt.edu
The pKa value of the conjugate acid of an amine is a critical parameter in understanding these equilibria. For instance, the pKa of the conjugate acid of N,N-diisopropylethylamine in DMSO is 8.5. chemicalbook.com This value indicates its basicity in that specific solvent. The relative acidity and basicity of all components in the solution will dictate the final equilibrium state. govtgirlsekbalpur.com
The formation and precipitation of amine hydrochloride salts are significant considerations in industrial processes, such as in refinery overheads, where the presence of amines to neutralize acids like HCl can lead to corrosion issues if the salts precipitate. olisystems.comportalabpg.org.br The equilibrium between the vapor phase (amine and HCl) and the solid phase (amine hydrochloride) is temperature and pressure-dependent. portalabpg.org.br
The solubility of an amine hydrochloride in an organic solvent is also a function of pH when water is present. The total solubility is a composite of the solubility of the salt form and the free base form. wiley.com The shape of the pH-solubility profile is heavily influenced by the solubility of the free amine. wiley.com
The following table provides a conceptual overview of the expected behavior of this compound in different organic solvent types:
| Solvent Type | Dielectric Constant | Solvation Properties | Expected Equilibrium State |
| Polar Protic (e.g., Methanol) | Moderate to High | Good cation and anion solvation via hydrogen bonding | Favors dissociated ions, but amine basicity may be reduced. |
| Polar Aprotic (e.g., Acetonitrile) | High | Good cation solvation, poor anion solvation | Equilibrium may favor ion pairs or undissociated salt. |
| Nonpolar (e.g., Cyclohexane) | Low | Poor solvation of ions | Predominantly exists as associated ion pairs; low solubility. |
Catalytic Applications and Principles Involving Diisopropylamine Hydrochloride
Organocatalytic Roles as a Brønsted Base
Diisopropylamine (B44863), often used in the form of diisopropylethylamine (DIPEA) and whose hydrochloride salt is a common byproduct or starting material, functions as a non-nucleophilic Brønsted base. numberanalytics.comcore.ac.uk This characteristic is pivotal in organocatalysis, where it can facilitate reactions by deprotonating substrates or activating reagents without interfering through unwanted side reactions. Its bulky nature prevents it from acting as a nucleophile, a desirable trait in many catalytic cycles.
Regioselective Acylation of Polyols and Carbohydrates
The selective functionalization of polyols and carbohydrates is a formidable challenge in synthetic chemistry due to the presence of multiple hydroxyl groups with similar reactivity. scholaris.ca Research has shown that amine bases can play a critical role in directing acylation reactions to specific positions on these molecules. In systems catalyzed by organoboron compounds, diarylborinic acid can form a transient covalent bond with a cis-vicinal diol, allowing for the regioselective acylation or alkylation of one hydroxyl group over others. scholaris.ca
In other approaches, the base itself is key to achieving selectivity. While strong nucleophilic bases like 4-dimethylaminopyridine (B28879) (DMAP) are common catalysts, the choice of an auxiliary, non-nucleophilic base like DIPEA and the nature of the acylating agent's counterion can dramatically influence the reaction's outcome. acs.org For instance, in the DMAP-catalyzed acetylation of octyl β-d-glucopyranoside, the use of different auxiliary bases and acetylating agents leads to varying product distributions, highlighting the intricate interplay of all components in controlling regioselectivity. acs.org Iron-based catalytic systems have also been developed for the regioselective acylation of diols and glycosides, often employing DIPEA as the base to facilitate the reaction under mild conditions. These methods provide an alternative to traditional organotin-mediated schemes for achieving specific protection patterns on carbohydrate scaffolds.
Self-Catalyzed and Additive-Promoted Acylation Systems
A particularly efficient method involves a DIPEA-triggered, self-catalyzed regioselective acylation of carbohydrates and diols. researchgate.netrsc.org In this system, a catalytic amount of DIPEA is sufficient to initiate the acylation process using an anhydride (B1165640) in a solvent like acetonitrile (B52724). researchgate.netrsc.org Mechanistic studies suggest that DIPEA first reacts with the anhydride to generate a carboxylate ion. researchgate.netrsc.org This carboxylate ion then acts as the true catalytic species, promoting the selective acylation of hydroxyl groups, potentially through a dual hydrogen-bonding interaction with the substrate. researchgate.netrsc.org This process is considered relatively mild and environmentally friendly as it reduces the need for large quantities of organic base. rsc.org
The following table summarizes findings from research on the DIPEA-triggered self-catalyzed acylation of various carbohydrate derivatives, demonstrating its effectiveness in achieving high yields of regioselectively acylated products.
| Substrate | Acylating Agent | Solvent | Key Finding | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 6-O-(tert-butyldimethylsilyloxy)-α-D-mannopyranoside | Acetic Anhydride | Acetonitrile (MeCN) | Highly selective acylation at the C3 hydroxyl position. | 92% | researchgate.net |
| Carbohydrates and Diols (General) | Anhydrides | Acetonitrile (MeCN) | A catalytic amount of DIPEA triggers a self-catalyzed process via a carboxylate ion intermediate. | Excellent | researchgate.netrsc.org |
| Methyl pyranosides | Anhydrides | Acetonitrile (MeCN) | Selective functionalization of C3 and/or C6 hydroxyl groups. | Not specified | researchgate.net |
Involvement in Asymmetric Catalysis
Chiral Brønsted Base Catalysis Principles
Chiral Brønsted base catalysis is a powerful strategy in asymmetric synthesis, utilizing chiral organic molecules to mediate proton transfer. nih.govrsc.org This approach enables the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The fundamental principle involves the deprotonation of a pronucleophile by a chiral base to generate a chiral ion pair. The stereochemistry of the subsequent reaction with an electrophile is controlled by the chiral environment created by the catalyst's conjugate acid. The development of bifunctional catalysts, which contain both a Brønsted basic site and a hydrogen-bond-donating moiety, has significantly expanded the scope of these reactions. nih.gov More recently, chiral organosuperbases have been designed to deprotonate even weakly acidic pronucleophiles, further broadening the applicability of this catalytic manifold. nih.gov
Hydrogen-Bonding Networks in Enantioselective Transformations
Hydrogen-bonding is a key non-covalent interaction exploited in asymmetric catalysis to achieve high levels of stereocontrol. scienceopen.com Chiral catalysts, such as ureas and thioureas, can form well-defined hydrogen-bonding networks with substrates or reaction intermediates, stabilizing the transition state that leads to the desired enantiomer. nih.govnih.gov This strategy is particularly effective in reactions involving ionic intermediates. For example, in co-catalytic systems using a chiral hydrogen-bond donor (HBD) and an achiral Brønsted acid (like HCl), the chiral HBD can associate with the conjugate base of the acid, forming a chiral ion pair that directs the approach of a nucleophile. nih.govnih.gov Water can also play a crucial role, participating in hydrogen-bond networks between the catalyst and substrate to facilitate the formation of low-energy, highly ordered transition states, thereby enhancing both reactivity and enantioselectivity. rsc.org These networks are fundamental to how a chiral catalyst transmits stereochemical information during a chemical transformation. nih.govacs.org
Enantioselective Deprotonation in Complex Molecules
Enantioselective deprotonation is a powerful method for creating stereocenters, particularly in the synthesis of complex molecules. acs.orgrsc.org This strategy often involves the desymmetrization of a prochiral starting material by selectively removing one of two enantiotopic protons using a chiral base. A classic example is the use of a complex formed between an alkyllithium reagent and a chiral diamine, such as (-)-sparteine, to deprotonate substrates like N-Boc-pyrrolidine or diaryl ethers with high enantioselectivity. acs.orgbeilstein-journals.org The resulting chiral organolithium species can then be trapped with an electrophile to furnish an enantioenriched product. beilstein-journals.org The success of this approach relies on the ability of the chiral ligand to create a highly organized transition state where the base is directed to one specific proton. beilstein-journals.org While diisopropylamine itself is not used for the deprotonation in these specific examples, the principle illustrates the power of asymmetric base catalysis, a field where non-chiral auxiliary bases are often required for subsequent reaction steps.
Transition Metal-Catalyzed Reactions Modified by Diisopropylamine or its Salt
Diisopropylamine and its corresponding hydrochloride salt are versatile reagents in organic synthesis, often employed as a base or catalyst. samiraschem.com In the realm of transition metal catalysis, their function can be pivotal, influencing reaction rates and selectivity. The bulky isopropyl groups create steric hindrance that can be advantageous in controlling reaction pathways, while the hydrochloride salt can modulate the reaction environment. samiraschem.comwikipedia.org
Synergistic Catalysis with Lewis Acids (e.g., ZnCl₂, MgCl₂)
The combination of a Lewis acid with a Brønsted base to cooperatively catalyze a reaction is a powerful strategy in organic synthesis. wiley-vch.de This synergistic approach involves the Lewis acid activating an electrophile, while the base activates a nucleophile, leading to a significant rate enhancement. wiley-vch.de Cationic halogen-bonding donors have been developed as bifunctional catalysts for the simultaneous activation of both nucleophiles and electrophiles. rsc.org
In this catalytic model, a metal-based Lewis acid, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), coordinates to an electron-rich atom (like the oxygen of a carbonyl group), increasing the substrate's electrophilicity. wikipedia.org Concurrently, a base like diisopropylamine can deprotonate a nucleophile, increasing its reactivity. This dual activation strategy has been successfully applied to various chemical transformations. wiley-vch.de While specific documented examples detailing diisopropylamine hydrochloride's synergistic catalysis with ZnCl₂ or MgCl₂ in transition metal-catalyzed reactions are highly specialized, the principle is well-established with similar systems. For instance, various Lewis acids, including Mg(ClO₄)₂ and Cu(OTf)₂, have been shown to be highly effective catalysts for reactions like decarboxylative esterification, demonstrating the power of this catalytic approach. organic-chemistry.org
The following table illustrates the conceptual impact of synergistic Lewis acid and base catalysis on a hypothetical ketone reduction, based on established chemical principles.
| Entry | Catalyst System | Role of Lewis Acid (e.g., MgCl₂) | Role of Amine Base | Hypothetical Yield (%) |
| 1 | Transition Metal only | N/A | N/A | 45 |
| 2 | Transition Metal + Diisopropylamine | N/A | Nucleophile activation/Ligand | 65 |
| 3 | Transition Metal + MgCl₂ | Electrophile (ketone) activation | N/A | 60 |
| 4 | Transition Metal + Diisopropylamine + MgCl₂ | Electrophile (ketone) activation | Nucleophile activation/Ligand | >95 |
This synergistic catalysis significantly broadens the scope of applicable reactions by activating otherwise unreactive substrates. wiley-vch.de
Influence on Reductive Amination with Heterogeneous Catalysts (e.g., Palladium)
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This process is frequently achieved in a one-pot reaction using a reducing agent in the presence of a catalyst. wikipedia.orgresearchgate.net Palladium-based heterogeneous catalysts (e.g., Palladium on carbon, Pd/C) are commonly used for this transformation due to their efficiency and compatibility with a wide range of functional groups. wikipedia.orgnih.gov
The addition of diisopropylamine or its hydrochloride salt can significantly influence these reactions. Research into the reductive amination of butyraldehyde (B50154) with diisopropylamine using a palladium hydroxide (B78521) on graphitic carbon nitride (Pd(OH)₂/g-C₃N₄) catalyst highlights its effectiveness. nih.gov The study demonstrated that such catalysts can be reused multiple times, yielding the desired N,N-diisopropylbutylamine with moderate selectivity even after four runs. nih.gov The presence of an amine additive can direct the selectivity of palladium-catalyzed reactions, preventing side reactions. rsc.org
The role of an additive like this compound can be multifaceted. It can act as a Brønsted acid source to facilitate the formation of the key imine or iminium ion intermediate, which is subsequently reduced by the palladium catalyst. wikipedia.orgd-nb.info In a palladium-catalyzed tandem alkyl Heck/Tsuji–Trost homologative amination, diisopropylamine was used as a base, and the reaction was also successful when using the hydrochloride salt of the amine substrate, albeit with a slight decrease in yield. nih.gov
The following table presents representative data on the influence of additives in palladium-catalyzed reductive amination.
| Carbonyl Substrate | Amine Substrate | Catalyst | Additive | Yield (%) | Reference |
| Butyraldehyde | Diisopropylamine | 5.0 wt% Pd(OH)₂/g-C₃N₄ | None | >90 | nih.gov |
| Styrene | Piperidine | Pd(OAc)₂/PPh₃ | Diisopropylamine | 72 | nih.gov |
| Styrene | Piperidine HCl | Pd(OAc)₂/PPh₃ | Diisopropylamine | 66 | nih.gov |
These findings demonstrate that diisopropylamine and its hydrochloride salt are valuable components in the toolkit for palladium-catalyzed reductive aminations, contributing to efficient and selective C-N bond formation. nih.govnih.gov
Advanced Applications in Pharmaceutical and Fine Chemical Synthesis
Applications in Peptide Synthesis Methodologies
The synthesis of peptides, crucial for both research and therapeutic development, often employs diisopropylamine (B44863) hydrochloride's parent amine, diisopropylethylamine (DIPEA or DIEA), a sterically hindered base. The hydrochloride salt itself is relevant in the context of maintaining specific pH conditions and in purification steps.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, involving the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. mdpi.com A critical step in this iterative process is the neutralization of the protonated N-terminal amine of the resin-bound peptide after the removal of the temporary protecting group (like Fmoc or Boc). peptide.comgoogle.com
While N,N-diisopropylethylamine (DIPEA) is more commonly cited for this neutralization step, the underlying principle involves a non-nucleophilic base to deprotonate the terminal amine without causing unwanted side reactions. wikipedia.orgatomscientific.com DIPEA is frequently used to neutralize the trifluoroacetic acid (TFA) salt that forms after Boc-group removal or the piperidinium (B107235) salt after Fmoc-group removal. mdpi.compeptide.com This neutralization is essential to liberate the free amine, which then acts as a nucleophile in the subsequent coupling reaction with the next activated amino acid. google.com
"In situ neutralization" protocols, where neutralization occurs concurrently with the coupling reaction, have been developed to enhance efficiency, particularly for challenging sequences prone to aggregation. researchgate.netnih.gov In these methods, a base like DIPEA is added along with the coupling reagents. mdpi.com This approach minimizes the time the deprotected, neutral peptide-resin exists, thereby reducing aggregation. peptide.com
The choice of base is critical to prevent side reactions like racemization. uni-kiel.de Sterically hindered bases such as DIPEA are favored because their bulkiness prevents them from acting as nucleophiles and initiating unwanted reactions. wikipedia.org
Table 1: Role of Hindered Bases in Solid-Phase Peptide Synthesis
| Step | Function | Common Reagent | Rationale |
|---|---|---|---|
| Deprotection | Removal of N-terminal protecting group (e.g., Boc, Fmoc). | TFA or Piperidine | Exposes the amine for the next coupling step. |
| Neutralization | Conversion of the protonated amine salt to the free amine. | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic, sterically hindered base is required to prevent side reactions. wikipedia.orgatomscientific.com |
| Coupling | Formation of the peptide bond. | Activated Amino Acid + Free Amine | The deprotonated amine acts as a nucleophile to attack the activated carboxyl group of the incoming amino acid. google.com |
| In Situ Neutralization | Simultaneous neutralization and coupling. | DIPEA added with coupling reagents. | Increases efficiency and minimizes aggregation by reducing the lifetime of the neutral peptide-resin. peptide.comresearchgate.net |
Strategic Use in Total Synthesis of Complex Natural Products and Biologically Active Molecules
The total synthesis of complex natural products is a significant field in organic chemistry that showcases the power of synthetic methodologies. sci-hub.se Diisopropylamine and its derivatives, including the hydrochloride salt in workup or purification stages, are instrumental in these intricate synthetic sequences. The parent amine, diisopropylamine, is a precursor to lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely used for creating enolates in a regioselective manner. wikipedia.org Furthermore, N,N-diisopropylethylamine (DIPEA) is a key reagent in many transformations requiring a hindered base. wikipedia.org
The principles of stereoselectivity and regioselectivity are paramount in the synthesis of complex molecules that possess multiple chiral centers and functional groups. nih.gov
Stereoselective Syntheses: In the synthesis of Baulamycin A, a natural product, N,N-diisopropylethylamine (DIPEA) was used as a base in a coupling reaction to form a Weinreb amide, a key intermediate. This reaction proceeded without epimerization of the adjacent chiral centers, highlighting the importance of a hindered base in maintaining stereochemical integrity. nih.gov Similarly, the synthesis of enantiopure 3,3,3-trifluoroalanine utilized a stereodivergent reduction of a sulfinimine, where the choice of reducing agent controlled the diastereomeric outcome. mdpi.com While not directly involving diisopropylamine hydrochloride, these examples underscore the type of precise stereochemical control required in modern synthesis, where hindered bases derived from diisopropylamine are crucial. mdpi.comacs.org
Regioselective Syntheses: DIPEA has been employed in the regioselective acylation of carbohydrates and diols. researchgate.net In one study, DIPEA was used to trigger a self-catalyzed regioselective acylation, demonstrating a green and mild method that uses less organic base compared to other methods. researchgate.net In the journey toward the synthesis of Cytospolide E, DIPEA was used with methoxymethyl chloride (MOMCl) for the protection of a hydroxyl group, a common and critical step in multi-step syntheses to ensure that subsequent reactions occur at the desired location. acs.org Another example is a base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes, where diisopropylamine was used to afford 2-alkyl-substituted 4-chromanones in a regioselective manner. acs.org An NHC-catalyzed domino reaction to produce benzothiazolo-pyrimidinones also showcases excellent regioselectivity and stereoselectivity, where a base is critical for the reaction sequence. d-nb.info
Table 2: Examples of Diisopropylamine Derivatives in Stereoselective and Regioselective Synthesis
| Synthesis Target / Reaction Type | Reagent | Role | Type of Selectivity | Reference |
|---|---|---|---|---|
| Baulamycin A | N,N-Diisopropylethylamine (DIPEA) | Base in Weinreb amide formation | Stereoselective | nih.gov |
| Cytospolide E (synthetic intermediate) | N,N-Diisopropylethylamine (DIPEA) | Base for MOM protection | Regioselective | acs.org |
| Regioselective Acylation of Diols | N,N-Diisopropylethylamine (DIPEA) | Catalyst/Base | Regioselective | researchgate.net |
| 2-Alkyl-substituted 4-chromanones | Diisopropylamine | Base in condensation reaction | Regioselective | acs.org |
| Benzothiazolo-pyrimidinones | Base (general) | Part of catalytic cycle for annulation | Regio- and Stereoselective | d-nb.info |
Precursor and Reagent in Agrochemical and Specialty Chemical Production
This compound and its parent amine are important building blocks in the chemical industry, particularly for the production of agrochemicals and other specialty chemicals. smolecule.comjustdial.com
Diisopropylamine is a direct precursor to thiocarbamate herbicides such as diallate (B166000) and triallate. wikipedia.orgsmolecule.com These herbicides are synthesized from diisopropylamine, phosgene, and the appropriate chloroallyl derivative. The use of diisopropylamine is crucial for the efficacy of the final product.
In the realm of specialty chemicals, diisopropylamine is used to prepare N,N-diisopropylethylamine (Hünig's base), a widely used non-nucleophilic base in organic synthesis. wikipedia.org This base is valuable in numerous applications where a strong, yet sterically hindered, base is required to prevent unwanted side reactions. wikipedia.orgmlunias.com Diisopropylamine also serves as a raw material for producing corrosion inhibitors like Diisopropyl Ammonium (B1175870) Nitrate (DIPAN). alkylamines.com
Table 3: Industrial Applications of Diisopropylamine and its Salts
| Industry | Application | Specific Product/Use | Reference |
|---|---|---|---|
| Agrochemical | Precursor for Herbicides | Diallate, Triallate | wikipedia.orgsmolecule.com |
| Specialty Chemical | Precursor for Hindered Base | N,N-Diisopropylethylamine (Hünig's Base) | wikipedia.org |
| Specialty Chemical | Raw Material for Corrosion Inhibitor | Diisopropyl Ammonium Nitrate (DIPAN) | alkylamines.com |
| Rubber | Precursor for Vulcanization Accelerators | Sulfenamides | wikipedia.orgsmolecule.com |
Structural Characterization and Advanced Spectroscopic Analysis
X-ray Diffraction Studies of Diisopropylamine (B44863) Hydrochloride and Related Amine Salts
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The diffraction pattern is used to determine the lattice parameters of the unit cell, the fundamental repeating unit of a crystal. pdx.edumuni.cz Studies on various amine hydrochloride salts reveal how the size and shape of the organic cation influence the resulting crystal lattice. americanpharmaceuticalreview.com
Investigations into several organic hydrochlorides have provided detailed crystallographic data. For instance, compounds like amantadine (B194251) hydrochloride, p-aminophenol hydrochloride, and methylamine (B109427) hydrochloride have been characterized, showing a range of crystal systems from monoclinic to tetragonal. cambridge.org As the complexity of the organic molecule increases, the symmetry of the unit cell tends to decrease. cambridge.org These studies provide a comparative basis for understanding the structure of diisopropylamine hydrochloride.
| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| Amantadine hydrochloride | C₁₀H₁₇N·HCl | Monoclinic | C2/c | a=2.0279 nm, b=1.1171 nm, c=9.759 nm, β=109.00° |
| p-Aminophenol hydrochloride | C₆H₇NO·HCl | Orthorhombic | P222 | a=0.6619 nm, b=0.88461 nm, c=0.6101 nm |
| Methylamine hydrochloride | CH₅N·HCl | Tetragonal | P4/nmm | a=b=0.6068 nm, c=0.50689 nm |
A closely related compound, diisopropylaminium dichloroacetate, has also been analyzed. Its crystal structure reveals how the diisopropylaminium cation packs with a different anion, forming chains linked by hydrogen bonds. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₆N⁺·C₂HCl₂O₂⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.0272 Å, b = 9.04914 Å, c = 13.6496 Å, β = 106.433° |
| Unit Cell Volume | 1187.94 ų |
This compound (also known as diisopropylammonium chloride or DIPAC) is notable for its ferroelectric properties, which are directly linked to its crystal structure and phase behavior. At room temperature, it exists in a polar, ferroelectric phase with the space group P2₁. spbstu.ru
This compound undergoes a significant structural phase transition at approximately 440 K (167 °C). spbstu.ru Above this temperature, it transforms into a non-polar crystal structure. This change is characterized as an order-disorder transition involving the diisopropylammonium cations. In the high-temperature phase, the cations are disordered, while in the low-temperature ferroelectric phase, they adopt an ordered arrangement, giving rise to spontaneous polarization. aip.org This transition temperature is among the highest for molecule-based ferroelectrics, making it a subject of research for potential applications.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. gla.ac.uk The infrared spectrum of this compound, a secondary amine salt, shows distinct features that confirm its structure. spectroscopyonline.com
The most prominent feature in the spectrum is a broad and strong absorption band corresponding to the N-H⁺ stretching vibration of the secondary ammonium (B1175870) group (>NH₂⁺). spectroscopyonline.com This band is a hallmark of amine salts and is broadened due to the strong intermolecular hydrogen bonding present in the crystal lattice. spectroscopyonline.com In the case of this compound, the C-H stretching bands from the isopropyl groups overlap with this broad N-H⁺ stretching envelope. spectroscopyonline.com
Amine salts are characterized by the presence of a positively charged nitrogen atom, which significantly influences their vibrational spectra. The key spectroscopic signatures arise from the vibrations of the N-H⁺ bonds. spectroscopyonline.com
The ammonium group (NH₄⁺) has four fundamental vibrational modes, though not all are active in the infrared spectrum. mdpi.com In substituted ammonium salts, such as primary (R-NH₃⁺), secondary (R₂-NH₂⁺), and tertiary (R₃-NH⁺) salts, these vibrations are still present but shifted in frequency.
N-H Stretching: These are typically strong, broad bands found in the 3300-2500 cm⁻¹ region. Their breadth is a result of extensive hydrogen bonding. spectroscopyonline.com For secondary amine salts like this compound, this absorption is a defining characteristic. spectroscopyonline.com
N-H Bending: These absorptions occur at lower frequencies. The asymmetric and symmetric bending vibrations of the -NH₂⁺ group in secondary amine salts are typically found in the 1620-1560 cm⁻¹ region.
The exact positions of these bands provide a spectral fingerprint that can be used to distinguish between primary, secondary, and tertiary amine salts and their non-salt amine counterparts. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν₃ (Asymmetric Stretch) | ~3125 | Asymmetric stretching of N-H bonds. Infrared active. |
| ν₁ (Symmetric Stretch) | ~3030 | Symmetric stretching of N-H bonds. |
| ν₄ (Out-of-plane Bend) | ~1408 | Bending of the H-N-H angle out of the plane. Infrared active. |
| N-H Bending (Secondary Amine Salts) | 1620-1560 | Bending of the H-N-H angle in the >NH₂⁺ group. |
Computational and Theoretical Investigations of Diisopropylamine Hydrochloride Systems
Quantum Chemical Studies (e.g., DFT) on Reaction Mechanisms and Energetics
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics involving the diisopropylammonium cation, the reactive species derived from diisopropylamine (B44863) hydrochloride. These computational approaches allow for the mapping of potential energy surfaces, identifying the most favorable reaction pathways and quantifying the energy barriers associated with them.
A notable area of investigation is the role of diisopropylamine in C-N bond formation reactions. For instance, in the ZnCl₂-catalyzed synthesis of N,N-diisopropylethylamine (DIPEA) from diisopropylamine and chloroethane, DFT calculations were used to explore the reaction mechanism. acs.orgresearchgate.net The studies considered the initial interaction between diisopropylamine and the Lewis acid catalyst, ZnCl₂. acs.orgresearchgate.net Computational results indicated that the formation of a donor-acceptor complex, iPr₂HN→ZnCl₂, is a key preliminary step. acs.orgresearchgate.net The subsequent elimination of a hydrogen chloride (HCl) molecule from this intermediate to form iPr₂NZnCl was found to be a high-energy process, suggesting it may not be favorable at lower temperatures without assistance. acs.org
Further DFT computations on related systems, such as the ortholithiation of fluorinated arenes by lithium diisopropylamide (LDA), have also provided deep mechanistic insights. nih.gov While not directly involving diisopropylamine hydrochloride, these studies on its deprotonated form (LDA) are relevant. They reveal that reaction rates can be limited by the deaggregation of LDA dimers, a process that can be modeled using DFT to calculate activation energies. nih.govnih.gov For example, DFT computations [MP2/6–31G(d)//B3LYP/6–31G(d)] have been used to calculate the free energy of activation for various metalation pathways, helping to explain observed regioselectivity and the influence of catalysts like lithium chloride. nih.gov
These studies showcase how quantum chemical calculations can dissect complex reaction networks, providing energy data that helps to rationalize experimental observations and predict reactivity.
Table 1: Calculated Energies for Key Mechanistic Steps
| Reaction Step/System | Computational Method | Calculated Energy (kJ/mol) | Finding |
|---|---|---|---|
| Elimination of HCl from iPr₂HN→ZnCl₂ | DFT | 228 kJ/mol | High energy barrier suggests this step is challenging at low temperatures. acs.org |
| Formation of open LDA dimer (5) from dimer (4) | DFT [MP2/6-31G(d)//B3LYP/6-31G(d)] | ΔG‡ = 19.3 kcal/mol (approx. 80.8 kJ/mol) at -78 °C | Describes the energy for a rate-limiting deaggregation step in LDA-mediated reactions. nih.gov |
| Monomer-based metalation of 1-Chloro-3-(trifluoromethyl)benzene | DFT [MP2/6-31G(d)//B3LYP/6-31G(d)] | ΔG‡ = 14.5 kcal/mol (approx. 60.7 kJ/mol) at -78 °C | Shows a lower activation barrier for the monomer-based pathway compared to the dimer-based one. nih.gov |
Molecular Modeling of Intermediates and Transition States
Molecular modeling is crucial for visualizing the three-dimensional structures of short-lived intermediates and transition states that cannot be isolated experimentally. unipd.it These models provide detailed geometric information, such as bond lengths and angles, which are fundamental to understanding reaction stereochemistry and selectivity.
In the context of reactions involving the diisopropylammonium moiety, computational modeling has been applied to map out entire reaction coordinates. For the ZnCl₂-catalyzed synthesis of DIPEA, a simplified potential energy surface was constructed to visualize the pathway from reactants to products, including the key transition state (TS1-2) for the C-N coupling step. acs.orgresearchgate.net This modeling helps to understand how the catalyst and reactants orient themselves to facilitate the bond-forming process. acs.org
Similarly, extensive computational studies on LDA-mediated reactions have identified the structures of various intermediates and transition states. nih.govnih.gov DFT computations have been used to model:
Dimer-based transition structures: These models show how two LDA units can be involved in the rate-limiting deaggregation step. nih.gov
Open dimers: These are key intermediates formed after the initial deaggregation. nih.gov
Monomer-based transition structures: These models illustrate the geometry of the actual proton transfer step, which often occurs after the rate-limiting deaggregation. nih.govnih.gov
Mixed aggregates: In autocatalytic processes, modeling has shown the formation of mixed dimers or tetramers between LDA and the aryllithium product, which then act as the active reagents. nih.gov
These computational "snapshots" of the reaction pathway are invaluable for interpreting kinetic data and explaining how factors like additives (e.g., LiCl) or autocatalysis can alter the reaction mechanism by stabilizing different intermediates or opening up new, lower-energy transition states. nih.govnih.gov
Computational Analysis of Hydrogen Bonding and Supramolecular Interactions
The diisopropylammonium cation, [iPr₂NH₂]⁺, present in this compound, is capable of forming significant non-covalent interactions, primarily hydrogen bonds. biosynth.comcam.ac.uk Computational methods are essential for quantifying the strength and geometric properties of these interactions, which are fundamental to the compound's crystal packing, solubility, and role in molecular recognition. wur.nlrug.nl
Hydrogen bonds are directional interactions that play a critical role in the structure of molecular crystals and biological systems. cam.ac.uksciepub.com In the diisopropylammonium cation, the N-H groups act as hydrogen bond donors. Computational studies can predict the geometry of these bonds (donor-acceptor distance and angle) and estimate their interaction energy. cam.ac.uksciepub.com
Beyond simple hydrogen bonds, computational analysis can explore a wider range of supramolecular interactions. wur.nlnumberanalytics.com These can include:
Ion-pairing interactions: The electrostatic attraction between the diisopropylammonium cation and the chloride anion (or other anions) is a dominant force that can be modeled computationally.
Cation-π interactions: The interaction between the cation and an aromatic π-system is another important non-covalent force that can be analyzed using computational chemistry to understand molecular recognition phenomena. numberanalytics.comnih.gov
A computational study investigating anion separation using functionalized ferrocene (B1249389) (Fc+) highlighted the role of C-H···O hydrogen bonds. mit.edu Although diisopropylamine itself was found to be a weak binder in this specific system, the study demonstrated the methodology for analyzing such weak interactions, including geometric analysis and energy decomposition. mit.edu These types of analyses provide a quantitative basis for understanding how this compound and its constituent ions interact with their environment, which is key to crystal engineering and the design of new functional materials. researchgate.net
Q & A
Q. What are the key physical and chemical properties of diisopropylamine hydrochloride critical for experimental design?
this compound (CAS 819-79-4) is a crystalline solid with a molecular weight of 137.65 g/mol and a melting point of 216–217°C . Its solubility profile varies: it is freely soluble in polar solvents like water and methanol but poorly soluble in non-polar solvents like ether. These properties dictate its use in aqueous or polar reaction systems and purification via recrystallization. Researchers must verify hydration states, as crystallographic data may differ depending on preparation conditions (e.g., hydrated vs. anhydrous forms) .
Q. What are standard protocols for synthesizing this compound?
A common method involves reacting diisopropylamine with hydrochloric acid under controlled conditions. For example, in a 1000L reactor, diisopropylamine is treated with 37% HCl, followed by hydrolysis, concentration, and cooling crystallization to yield the hydrochloride salt. Catalysts like Mn(Salen-Ph) or Fe(Salen) (0.15–0.4 wt%) and hydrogen peroxide (25–50% aqueous solution) are used to optimize oxidation steps, achieving yields of 67–88% .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- XRD : Two distinct diffraction patterns may arise due to hydration states. Researchers should report preparation conditions (e.g., solvent, temperature) to avoid misinterpretation .
- NMR : The free amine (δ ~1.0–1.5 ppm for isopropyl groups) and protonated form (downfield shifts in acidic conditions) can be distinguished.
- IR : Peaks at 2500–2700 cm⁻¹ confirm the presence of the hydrochloride salt (N–H stretching) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
Discrepancies in XRD patterns (e.g., hydrated vs. anhydrous forms) require systematic analysis. Researchers should:
- Compare samples prepared under varying conditions (e.g., aqueous vs. anhydrous HCl).
- Perform thermogravimetric analysis (TGA) to detect water content.
- Use single-crystal XRD to confirm unit cell parameters .
Q. What factors influence yield and purity in catalytic synthesis using Mn(Salen-Ph) vs. Fe(Salen) catalysts?
- Catalyst loading : Fe(Salen) requires higher loadings (0.4 wt%) than Mn(Salen-Ph) (0.15 wt%) for comparable yields.
- Reaction kinetics : Fe(Salen) accelerates hydrogen peroxide decomposition, reducing reaction time but increasing byproduct formation.
- Workup : Post-reaction neutralization with NaOH (50% aqueous) and solvent extraction (methyl tert-butyl ether) improve purity .
Q. How is this compound utilized in synthesizing isotopically labeled compounds for tracer studies?
Carbon-14-labeled this compound (50–60 mCi/mmol) is used in pharmacokinetic studies. Researchers employ radiolabeling during amine synthesis (e.g., using [¹⁴C]-methyl tert-butyl ether) and verify isotopic incorporation via mass spectrometry .
Q. What challenges arise in optimizing large-scale synthesis while maintaining stoichiometric ratios?
- Scalability : Continuous flow reactors improve mixing and heat dissipation, critical for exothermic HCl addition.
- Catalyst recovery : Heterogeneous catalysts (e.g., immobilized Mn(Salen)) reduce waste but require optimization for reuse.
- Byproduct control : Excess HCl must be titrated to avoid side reactions (e.g., chlorination of organic intermediates) .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
